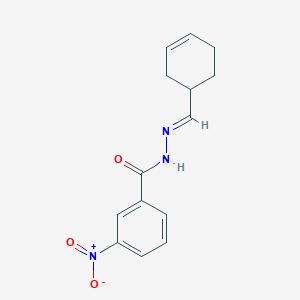
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating biological processes.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to modulate the activity of a variety of proteins, including ion channels and protein kinases. It has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in pain sensation and thermoregulation. N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels and protein kinases. It has also been found to modulate the release of neurotransmitters and to have anti-inflammatory properties. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been shown to have antitumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity for certain ion channels and protein kinases, which allows for targeted investigation of specific biological processes. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea is its potential toxicity, which must be carefully monitored in cell culture and animal studies.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea derivatives with improved specificity and potency. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may have potential as a therapeutic agent for a range of diseases, and further investigation of its efficacy and safety is warranted. Finally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may be useful as a tool for investigating the role of ion channels and protein kinases in a variety of biological processes.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels, protein kinases, and neurotransmitter receptors. It has also been investigated for its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-4-3-5-12(8-10)17-15(20)18-13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDVKSAUICOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
